Journal Name:Mass Spectrometry Reviews
Journal ISSN:0277-7037
IF:9.011
Journal Website:http://onlinelibrary.wiley.com/journal/10.1002/(ISSN)1098-2787
Year of Origin:1982
Publisher:John Wiley and Sons Inc.
Number of Articles Per Year:34
Publishing Cycle:Bimonthly
OA or Not:Not
Hybrid Density Functional Tight Binding (DFTB)─Molecular Mechanics Approach for a Low-Cost Expansion of DFTB Applicability
Mass Spectrometry Reviews ( IF 9.011 ) Pub Date: 2023-07-14 , DOI: 10.1021/acs.jctc.3c00310
The density functional-based tight binding (DFTB) method has seen a rise in adoption for materials modeling, as it offers significant improvement in scalability with accuracy comparable to the density functional theory (DFT) when good parameterizations exist. The cost reduction in DFTB compared to DFT is achieved by the pre-parameterization of the elements of the Hamiltonian matrix as well as the repulsion potential between all pairs of atoms. Parameterization for new systems with accuracies competitive with DFT in specific applications requires specialized manpower and computational resources. This prevents the application of the DFTB method to systems for which it was not parameterized. In this work, we explore an approach to address the problem of missing parameters of DFTB by modeling the interactions with missing Slater–Koster parameters with an interatomic interaction potential. When the distance between two atoms modeled at the force-field level is sufficiently large, the approach results in accurate structural and electronic properties. The resulting calculation is therefore a hybrid between DFTB and molecular mechanics, a pure DFTB for atoms with a complete set of interatomic parameterizations, and a mix between DFTB and molecular mechanics for atoms with a missing interatomic parameterization. The approach is expected to be particularly useful for hybrid materials and interfaces. The method is tested on the examples of 2D materials, mixed oxides, and a large-scale calculation of an oxide–oxide interface.
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Core-Excited States and X-ray Absorption Spectra from Multireference Algebraic Diagrammatic Construction Theory
Mass Spectrometry Reviews ( IF 9.011 ) Pub Date: 2023-07-07 , DOI: 10.1021/acs.jctc.3c00477
We report the development and benchmark of multireference algebraic diagrammatic construction theory (MR-ADC) for the simulations of core-excited states and X-ray absorption spectra (XAS). Our work features an implementation that incorporates core-valence separation into the strict and extended second-order MR-ADC approximations (MR-ADC(2) and MR-ADC(2)-X), providing efficient access to high-energy excited states without including inner-shell orbitals in the active space. Benchmark results on a set of small molecules indicate that at equilibrium geometries, the accuracy of MR-ADC is similar to that of single-reference ADC theory when static correlation effects are not important. In this case, MR-ADC(2)-X performs similarly to single- and multireference coupled cluster methods in reproducing the experimental XAS peak spacings. We demonstrate the potential of MR-ADC for chemical systems with multiconfigurational electronic structure by calculating the K-edge XAS spectrum of the ozone molecule with a multireference character in its ground electronic state and the dissociation curve of core-excited molecular nitrogen. For ozone, the MR-ADC results agree well with the data from experimental and previous multireference studies of ozone XAS, in contrast to the results of single-reference methods, which underestimate relative peak energies and intensities. The MR-ADC methods also predict the correct shape of the core-excited nitrogen potential energy curve, and are in good agreement with accurate calculations using driven similarity renormalization group approaches. These findings suggest that MR-ADC(2) and MR-ADC(2)-X are promising methods for the XAS simulations of multireference systems and pave the way for their efficient computer implementation and applications.
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Molecular Geometries and Vibrational Contributions to Reaction Thermochemistry Are Surprisingly Insensitive to the Choice of Basis Sets
Mass Spectrometry Reviews ( IF 9.011 ) Pub Date: 2023-07-18 , DOI: 10.1021/acs.jctc.3c00388
Calculation of molecular geometries and harmonic vibrational frequencies are pre-requisites for thermochemistry calculations. Contrary to conventional wisdom, this paper demonstrates that quantum chemical predictions of the thermochemistry of many gas and solution phase chemical reactions appear to be very insensitive to the choice of basis sets. For a large test set of 80 diverse organic and transition-metal-containing reactions, variations in reaction free energy based on geometries and frequencies calculated using a variety of double and triple-zeta basis sets from the Pople, Jensen, Ahlrichs, and Dunning families are typically less than 4 kJ mol–1, especially when the quasiharmonic oscillator correction is applied to mitigate the effects of low-frequency modes. Our analysis indicates that for many organic molecules and their transition states, high-level revDSD-PBEP86-D4 and DLPNO-CCSD(T)/(aug-)cc-pVTZ single-point energies usually vary by less than 2 kJ mol–1 on density functional theory geometries optimized using basis sets ranging from 6-31+G(d) to aug-pcseg-2 and aug-cc-pVTZ. In cases where these single-point energies vary significantly, indicating sensitivity of molecular geometries to the choice of basis set, there is often substantial cancellation of errors when the reaction energy or barrier is calculated. The study concludes that the choice of basis set for molecular geometry and frequencies, particularly those considered in this study, is not critical for the accuracy of thermochemistry calculations in the gas or solution phase.
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Semiclassical Multistate Dynamics for Six Coupled 5A′ States of O + O2
Mass Spectrometry Reviews ( IF 9.011 ) Pub Date: 2023-07-13 , DOI: 10.1021/acs.jctc.3c00517
Dynamics simulations of high-energy O2–O collisions play an important role in simulating thermal energy content and heat flux in flows around hypersonic vehicles. To carry out such dynamics simulations efficiently requires accurate global potential energy surfaces and (in most algorithms) state couplings for many energetically accessible electronic states. The ability to treat collisions involving many coupled electronic states has been a challenge for decades. Very recently, a new diabatization method, the parametrically managed diabatization by deep neural network (PM-DDNN), has been developed. The PM-DDNN method uses a deep neural network architecture with an activation function parametrically dependent on input data to discover and fit the diabatic potential energy matrix (DPEM) as a function of geometry, and the adiabatic potential energy surfaces are obtained by diagonalization of a small matrix with analytic matrix elements. Here, we applied the PM-DDNN method to the six lowest-energy potential energy surfaces in the 5A′ manifold of O3 to perform simultaneous diabatization and fitting; the data are obtained by extended multistate complete-active-space second-order perturbation theory. We then used the adiabatic surfaces for dynamics calculations with three methods: coherent switching with decay of mixing (CSDM), curvature-driven CSDM (κCSDM), and electronically curvature-driven CSDM (eκCSDM). The κCSDM calculations require only adiabatic potential energies and gradients. The three dynamical methods are in good agreement. We then calculated electronically nonadiabatic, electronically inelastic, and dissociative cross sections for seven initial collision energies, five initial vibrational levels, and four initial rotational levels. Trends in the electronically inelastic cross sections as functions of the initial collision energy and vibrational level were rationalized in terms of the coordinate ranges where the gaps between the second and third potential energy surfaces are small.
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Finite Difference Interpolation for Reduction of Grid-Related Errors in Real-Space Pseudopotential Density Functional Theory
Mass Spectrometry Reviews ( IF 9.011 ) Pub Date: 2023-06-29 , DOI: 10.1021/acs.jctc.3c00217
The real-space pseudopotential approach is a well-known method for large-scale density functional theory (DFT) calculations. One of its main limitations, however, is the introduction of errors associated with the positioning of the underlying real-space grid, a phenomenon usually known as the “egg-box” effect. The effect can be controlled by using a finer grid, but this raises the cost of the calculations or even undermines their feasibility altogether. Therefore, there is ongoing interest in the reduction of the effect per a given real-space grid. Here, we present a finite difference interpolation of electron orbitals as a means of exploiting the high resolution of the pseudopotential to reduce egg-box effects systematically. We implement the method in PARSEC, a finite difference real-space pseudopotential DFT code, and demonstrate error mitigation and improved convergence at a low additional computational cost.
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Correction to “Electron-Propagator Self-Energies versus Improved GW100 Vertical Ionization Energies”
Mass Spectrometry Reviews ( IF 9.011 ) Pub Date: 2023-07-26 , DOI: 10.1021/acs.jctc.3c00756
In eqs 36 and 37, the roles of creation and annihilation operators were mistakenly reversed. The corrected equations should read In eqs 46–48, each Cs term should have a coefficient of one-half. The corrected equations should read All calculations pertaining to these formulas were correctly executed. The data and conclusions were unaffected. This article has not yet been cited by other publications.
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PiNNwall: Heterogeneous Electrode Models from Integrating Machine Learning and Atomistic Simulation
Mass Spectrometry Reviews ( IF 9.011 ) Pub Date: 2023-07-21 , DOI: 10.1021/acs.jctc.3c00359
Electrochemical energy storage always involves the capacitive process. The prevailing electrode model used in the molecular simulation of polarizable electrode–electrolyte systems is the Siepmann–Sprik model developed for perfect metal electrodes. This model has been recently extended to study the metallicity in the electrode by including the Thomas–Fermi screening length. Nevertheless, a further extension to heterogeneous electrode models requires introducing chemical specificity, which does not have any analytical recipes. Here, we address this challenge by integrating the atomistic machine learning code (PiNN) for generating the base charge and response kernel and the classical molecular dynamics code (MetalWalls) dedicated to the modeling of electrochemical systems, and this leads to the development of the PiNNwall interface. Apart from the cases of chemically doped graphene and graphene oxide electrodes as shown in this study, the PiNNwall interface also allows us to probe polarized oxide surfaces in which both the proton charge and the electronic charge can coexist. Therefore, this work opens the door for modeling heterogeneous and complex electrode materials often found in energy storage systems.
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How Good Are Current Docking Programs at Nucleic Acid–Ligand Docking? A Comprehensive Evaluation
Mass Spectrometry Reviews ( IF 9.011 ) Pub Date: 2023-07-22 , DOI: 10.1021/acs.jctc.3c00507
Nucleic acid (NA)–ligand interactions are of paramount importance in a variety of biological processes, including cellular reproduction and protein biosynthesis, and therefore, NAs have been broadly recognized as potential drug targets. Understanding NA–ligand interactions at the atomic scale is essential for investigating the molecular mechanism and further assisting in NA-targeted drug discovery. Molecular docking is one of the predominant computational approaches for predicting the interactions between NAs and small molecules. Despite the availability of versatile docking programs, their performance profiles for NA–ligand complexes have not been thoroughly characterized. In this study, we first compiled the largest structure-based NA–ligand binding data set to date, containing 800 noncovalent NA–ligand complexes with clearly identified ligands. Based on this extensive data set, eight frequently used docking programs, including six protein–ligand docking programs (LeDock, Surflex-Dock, UCSF Dock6, AutoDock, AutoDock Vina, and PLANTS) and two specific NA–ligand docking programs (rDock and RLDOCK), were systematically evaluated in terms of binding pose and binding affinity predictions. The results demonstrated that some protein–ligand docking programs, specifically PLANTS and LeDock, produced more promising or comparable results compared with the specialized NA–ligand docking programs. Among the programs evaluated, PLANTS, rDock, and LeDock showed the highest performance in binding pose prediction, and their top-1 and best root-mean-square deviation (rmsd) success rates were as follows: PLANTS (35.93 and 76.05%), rDock (27.25 and 72.16%), and LeDock (27.40 and 64.37%). Compared with the moderate level of binding pose prediction, few programs were successful in binding affinity prediction, and the best correlation (Rp = −0.461) was observed with PLANTS. Finally, further comparison with the latest NA–ligand docking program (NLDock) on four well-established data sets revealed that PLANTS and LeDock outperformed NLDock in terms of binding pose prediction on all data sets, demonstrating their significant potential for NA–ligand docking. To the best of our knowledge, this study is the most comprehensive evaluation of popular molecular docking programs for NA–ligand systems.
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A One-Bead-Per-Saccharide (1BPS) Model for Glycosaminoglycans
Mass Spectrometry Reviews ( IF 9.011 ) Pub Date: 2023-07-17 , DOI: 10.1021/acs.jctc.3c00238
Glycosaminoglycans (GAGs) are polysaccharide compounds that play key roles in various biological processes. GAGs are important structural components of cartilage and the extracellular matrix of the brain. Due to the large size of these polysaccharides, coarse-grained approaches are indispensable for modeling these biopolymers. We develop a one-bead-per-saccharide model of chondroitin sulfates and hyaluronic acid based on an existing three-bead-per-saccharide coarse-grained model. Our coarse graining is carried out by using iterative Boltzmann inversion (IBI), including an additional coupling potential to incorporate the correlation between dihedral angles. The predictions of the model are verified against those of the existing three-bead-per-saccharin model and the experimental radius of gyration for hyaluronic acid.
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Unlocking the Potential: Predicting Redox Behavior of Organic Molecules, from Linear Fits to Neural Networks
Mass Spectrometry Reviews ( IF 9.011 ) Pub Date: 2023-07-18 , DOI: 10.1021/acs.jctc.3c00355
Redox-active organic molecules, i.e., molecules that can relatively easily accept and/or donate electrons, are ubiquitous in biology, chemical synthesis, and electronic and spintronic devices, such as solar cells and rechargeable batteries, etc. Choosing the best candidates from an essentially infinite chemical space for experimental testing in a target application requires efficient screening approaches. In this Review, we discuss modern in silico techniques for predicting reduction and oxidation potentials of organic molecules that go beyond conventional first-principles computations and thermodynamic cycles. Approaches ranging from simple linear fits based on molecular orbital energy approximation and energy difference approximation to advanced regression and neural network machine learning algorithms employing complex descriptors of molecular compositions, geometries, and electronic structures are examined in conjunction with relevant literature examples. We discuss the interplay between ab initio data and machine learning (ML), i.e., whether it is better to base predictions on low-level quantum-chemical results corrected with ML or to bypass first-principles computations entirely and instead rely on elaborate deep learning architectures. Finally, we list currently available data sets of redox-active organic molecules and their experimental and/or computed properties to facilitate the development of screening platforms and rational design of redox-active organic molecules.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学1区 SPECTROSCOPY 光谱学1区 Not Not
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Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
3.00 112 Science Citation Index Science Citation Index Expanded Not
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